molecular formula C12H22O11 B13799462 (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal

Cat. No.: B13799462
M. Wt: 344.29 g/mol
InChI Key: DKXNBNKWCZZMJT-AVSOHEBCSA-N
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Description

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal is a complex organic compound characterized by multiple hydroxyl groups and a hexanal backbone. This compound is notable for its intricate structure, which includes a tetrahydroxyhexanal moiety linked to a trihydroxyoxan ring. Its unique configuration and functional groups make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by selective deprotection and functionalization. The reaction conditions often include the use of protecting groups such as acetals or silyl ethers, followed by oxidation and reduction steps to achieve the desired configuration.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to ensure high specificity and yield. The use of microbial fermentation or genetically engineered organisms can also be employed to produce the compound on a larger scale. These methods are advantageous due to their efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents like tosyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal is used as a building block for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a model molecule to study carbohydrate metabolism and enzyme interactions. Its structure is similar to certain natural sugars, making it useful for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, its structural similarity to certain bioactive molecules could make it a candidate for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific functionalities.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, its aldehyde group can undergo nucleophilic addition reactions, modifying the function of target molecules. These interactions can affect biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Glucose: A simple sugar with multiple hydroxyl groups, similar in structure but lacking the complex oxan ring.

    Sucrose: A disaccharide composed of glucose and fructose, sharing some structural similarities but with different functional groups.

    Cellobiose: A disaccharide derived from cellulose, with a structure that includes multiple hydroxyl groups and a glycosidic bond.

Uniqueness

What sets (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal apart is its unique combination of a tetrahydroxyhexanal backbone and a trihydroxyoxan ring. This configuration provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H22O11

Molecular Weight

344.29 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy(114C)hexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1/i1+2

InChI Key

DKXNBNKWCZZMJT-AVSOHEBCSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H]([14CH]=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

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